Clove-3 is a natural product found in Baeckea frutescens, Dryopteris crassirhizoma, and other organisms with data available.
Isobiflorin
CAS No.: 152041-16-2
Cat. No.: VC0191575
Molecular Formula: C16H18O9
Molecular Weight: 354.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 152041-16-2 |
---|---|
Molecular Formula | C16H18O9 |
Molecular Weight | 354.31 g/mol |
IUPAC Name | 5,7-dihydroxy-2-methyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
Standard InChI | InChI=1S/C16H18O9/c1-5-2-6(18)10-7(19)3-8(20)11(15(10)24-5)16-14(23)13(22)12(21)9(4-17)25-16/h2-3,9,12-14,16-17,19-23H,4H2,1H3/t9-,12-,13+,14-,16+/m1/s1 |
Standard InChI Key | UDTUCCXZNVRBEJ-PBVFJORSSA-N |
Isomeric SMILES | CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES | CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)C3C(C(C(C(O3)CO)O)O)O |
Chemical Structure and Properties
Isobiflorin, with the molecular formula C16H18O9 and a molecular weight of 354.31 g/mol, belongs to the class of organic compounds known as phenolic glycosides. These compounds are characterized by a phenolic structure attached to a glycosyl moiety. In the specific case of isobiflorin, it features a 5,7-dihydroxy-2-methylchromone structure with a C-glycosidic linkage to β-D-glucopyranoside at the 8-position .
The full IUPAC name of isobiflorin is 5,7-dihydroxy-2-methyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one . This complex nomenclature reflects its elaborate structure consisting of a chromone core with multiple hydroxyl groups and a glucose moiety.
Identifiers and Alternative Names
Isobiflorin is recognized across multiple chemical databases with various identifiers that facilitate research and information retrieval. These identifiers include:
Identifier Type | Value |
---|---|
PubChem CID | 10338198 |
CAS Registry Number | 152041-16-2 |
ChEBI ID | CHEBI:181600 |
ChEMBL ID | CHEMBL4451084 |
Nikkaji Number | J820.436E |
Wikidata | Q105270519 |
Common synonyms for isobiflorin include Clove-3 and 5,7-dihydroxy-2-methylchromone-8C-β-D-glucopyranoside, with the latter more precisely describing its chemical structure .
Natural Sources and Occurrence
Isobiflorin has been isolated from several plant species, with Syzygium aromaticum L. (commonly known as cloves) being the most documented source. The compound is specifically found in the flower buds of this plant, which have been traditionally used as spices and in herbal medicines .
Beyond cloves, isobiflorin has also been reported in:
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Baeckea frutescens - a plant from the Myrtaceae family
-
Dryopteris crassirhizoma - a fern species
The presence of isobiflorin in these plants suggests it may contribute to their biological activities and potential medicinal properties. Furthermore, the detection of isobiflorin in culinary herbs and spices indicates it could serve as a potential biomarker for the consumption of these foods in dietary studies .
Isolation and Extraction Methods
Researchers have employed various methods to isolate isobiflorin from plant sources. The most commonly documented approach involves bioassay-guided fractionation of plant extracts.
Extraction from Syzygium aromaticum
In studies exploring the antiviral components of cloves, isobiflorin was isolated through a systematic process:
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Initial extraction of plant material with ethanol
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Fractionation using organic solvents of increasing polarity (hexane, dichloromethane, ethyl acetate)
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Further purification through various chromatographic techniques
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Structural confirmation using nuclear magnetic resonance (NMR) spectroscopy
This methodical approach allows for the isolation of pure isobiflorin, enabling subsequent biological activity testing and structural characterization.
Biological Activities
Isobiflorin has demonstrated several biological activities that warrant its further investigation as a potential therapeutic agent. The most extensively studied properties include antiviral and anti-inflammatory effects.
Antiviral Properties Against Dengue Virus
One of the most promising biological activities of isobiflorin is its inhibitory effect against dengue virus protease. The dengue virus non-structural proteins NS2B and NS3 form a protease complex (NS2BNS3pro) that is essential for viral replication, making it an attractive target for antiviral drug development .
Isobiflorin has shown inhibitory activity against the proteases of multiple dengue virus serotypes, with the following IC50 values:
Dengue Virus Serotype | IC50 Value |
---|---|
DENV2 NS2BNS3pro | 58.9 ± 1.3 μM |
DENV3 NS2BNS3pro | 219 ± 1.4 μM |
These findings indicate that isobiflorin exhibits moderate inhibitory activity against dengue virus proteases, though its potency varies depending on the viral serotype. Notably, isobiflorin shows significantly stronger inhibition against DENV2 compared to DENV3, suggesting potential structural differences in the viral proteins that affect binding affinity .
Anti-inflammatory Activity
Isobiflorin has also been evaluated for its anti-inflammatory properties, particularly in comparison with its structural isomer biflorin. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, isobiflorin demonstrated inhibitory effects on the production of inflammatory mediators:
Inflammatory Mediator | IC50 Value |
---|---|
Nitric Oxide (NO) | >60 μM |
Prostaglandin E2 (PGE2) | 46.0 μM |
These results indicate that isobiflorin possesses moderate anti-inflammatory activity, though it appears to be less potent than its isomer biflorin, which showed IC50 values of 51.7 μM for NO and 37.1 μM for PGE2 inhibition .
Structure-Activity Relationships
The biological activities of isobiflorin can be better understood through comparison with structurally related compounds, particularly its isomer biflorin.
Comparison with Biflorin
Biflorin (5,7-dihydroxy-2-methylchromone-6C-β-D-glucopyranoside) differs from isobiflorin only in the position of the glucose moiety, which is attached at the 6-position rather than the 8-position of the chromone ring. This seemingly minor structural difference results in notable variations in biological activity .
In antiviral studies, biflorin showed similar inhibitory activity against dengue virus proteases, with IC50 values of 89.6 ± 4.4 μM against DENV2 and 337 ± 1.2 μM against DENV3. This suggests that for antiviral activity, the 8-position attachment of glucose (as in isobiflorin) may confer a slight advantage compared to the 6-position attachment in biflorin .
Conversely, in anti-inflammatory studies, biflorin demonstrated superior activity to isobiflorin, indicating that the position of the glucose moiety significantly influences interactions with inflammatory pathways .
Comparison with Eugeniin
Another compound isolated alongside isobiflorin from Syzygium aromaticum is eugeniin, which has shown substantially greater potency against dengue virus proteases:
Compound | IC50 Against DENV2 | IC50 Against DENV3 |
---|---|---|
Isobiflorin | 58.9 ± 1.3 μM | 219 ± 1.4 μM |
Biflorin | 89.6 ± 4.4 μM | 337 ± 1.2 μM |
Eugeniin | 94.7 ± 2.5 nM | 7.53 ± 1.6 μM |
Eugeniin's IC50 against DENV2 is in the nanomolar range, making it approximately 622 times more potent than isobiflorin against this serotype. This dramatic difference in activity highlights the importance of specific structural features in determining the potency of antiviral compounds .
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